Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate
Description
Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate is a carbamate derivative featuring a cyclohexane ring substituted with a hydroxymethyl group and a benzyl carbamate moiety. Carbamates are widely used in medicinal chemistry due to their stability, hydrogen-bonding capacity, and role as enzyme inhibitors or prodrugs .
Properties
IUPAC Name |
benzyl N-[[1-(hydroxymethyl)cyclohexyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c18-13-16(9-5-2-6-10-16)12-17-15(19)20-11-14-7-3-1-4-8-14/h1,3-4,7-8,18H,2,5-6,9-13H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBOGHXLYXDLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The amine nucleophilically attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming a carbamate bond. A base, such as triethylamine (TEA) or sodium bicarbonate, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Key Parameters :
Purification and Characterization
Crude product purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Structural validation relies on:
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NMR Spectroscopy : Distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm), hydroxymethyl group (δ 3.5–4.0 ppm), and carbamate carbonyl (δ 155–160 ppm).
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Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 277.36 (C₁₆H₂₃NO₃).
Industrial-Scale Production: Batch vs. Continuous Flow
Batch Synthesis
Traditional batch processing remains prevalent due to its simplicity. However, challenges include:
Continuous Flow Synthesis
Emerging continuous flow systems offer advantages:
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Enhanced Mass Transfer : Microreactors improve reagent mixing and heat dissipation.
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Higher Throughput : Sustained production with real-time monitoring minimizes downtime.
Comparative Analysis of Synthesis Strategies
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Yield | 70–85% | 85–95% |
| Reaction Time | 4–6 hours | 1–2 hours |
| Scalability | Moderate | High |
| Purity | ≥90% | ≥95% |
Data inferred from analogous carbamate syntheses.
Alternative Routes and Optimizations
Use of Alternative Bases
Replacing TEA with N-methylmorpholine (NMM) reduces emulsion formation during workup, facilitating solvent extraction.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Organic Synthesis:
Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate serves as a reagent in organic synthesis. Its structure allows it to act as a versatile building block for more complex molecules. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable for synthesizing other organic compounds.
Reactions:
- Oxidation: Utilizing agents like hydrogen peroxide or potassium permanganate can lead to the formation of carboxylic acids or ketones.
- Reduction: Reducing agents such as lithium aluminum hydride can convert it into alcohols or amines.
- Substitution: Nucleophilic substitution reactions can yield various derivatives depending on the nucleophile used.
Biological Applications
Biochemical Probes:
In biological research, this compound is utilized as a probe to study enzyme activities and protein interactions. Its unique structure allows selective binding to specific biological targets, enhancing its utility in biochemical assays.
Pharmacological Potential:
The compound shows promise in pharmaceutical development due to its ability to interact with molecular targets. This interaction can be harnessed to design drugs with improved efficacy and reduced side effects.
Case Studies
-
Anticancer Activity:
Research on Mannich bases, a class of compounds that includes this compound, indicates significant anticancer properties. For instance, studies have shown that related Mannich bases exhibit cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.2 to 10 μM. Although specific data on this compound is limited, its structural similarity suggests potential anticancer activity. -
Antimicrobial Properties:
Mannich bases have also demonstrated antibacterial and antifungal activities. A review highlighted that certain Mannich bases were effective against pathogens such as Staphylococcus aureus and Escherichia coli. The hydroxymethyl group in this compound may enhance its antimicrobial efficacy by facilitating interactions with microbial membranes or enzymes.
Industrial Applications
Chemical Intermediates:
In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals, including polymers and coatings. Its unique properties allow it to be incorporated into formulations that require specific performance characteristics.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure:
- Hydroxymethyl Group: Enhances solubility and bioavailability.
- Cyclohexyl Ring: Affects interaction with biological targets.
Research on related compounds indicates that modifications in the benzyl and carbamate portions can significantly alter biological activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors like absorption, distribution, metabolism, and excretion (ADME) will determine its efficacy and safety profile. Preliminary studies suggest that while some Mannich bases exhibit potent biological activities, careful evaluation of their toxicity is necessary.
Mechanism of Action
The mechanism by which Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, binding to the active site and modulating the enzyme's activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acids and other functional groups within the enzyme's structure.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a cyclohexyl backbone with substituents that influence its physicochemical and biological properties. Key analogs include:
Key Observations :
- Substituents like hydroxyl or amino groups modulate solubility and hydrogen-bonding capacity, influencing bioavailability .
Representative Syntheses
Key Observations :
Enzyme Inhibition Profiles
Key Observations :
- The hydroxymethyl group in the target compound may enhance interactions with enzymes like AChE/BChE through hydrogen bonding, though specific data are lacking .
- Cyclohexane-containing analogs often exhibit improved metabolic stability compared to linear chains .
Physicochemical Properties
Spectral and Analytical Data
Key Observations :
- The target compound’s NMR would likely show resonances for the cyclohexane CH₂ (δ ~1.5–2.0) and hydroxymethyl (δ ~3.5–4.0) .
Biological Activity
Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate is a compound that falls within the category of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Overview of Mannich Bases
Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone or a compound with an active hydrogen. These compounds have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound suggests it may exhibit similar biological properties due to its structural components.
Anticancer Activity
Research indicates that Mannich bases exhibit significant anticancer activity. For instance, various Mannich bases have demonstrated cytotoxic effects against different cancer cell lines. This compound could potentially inhibit cell proliferation by interfering with critical cellular mechanisms such as DNA synthesis and repair.
- Case Study : A study on related Mannich bases showed IC50 values ranging from 0.2 to 10 μM against human tumor cell lines, indicating strong cytotoxic potential . While specific data on this compound is limited, its structural similarity suggests it may possess comparable activity.
Antimicrobial Properties
Mannich bases have also been reported to exhibit antibacterial and antifungal activities. The introduction of various functional groups in the structure can enhance these properties.
- Research Findings : A review highlighted that certain Mannich bases showed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the hydroxymethyl group in this compound may contribute to its antimicrobial efficacy by facilitating interactions with microbial membranes or enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by its molecular structure. Key features include:
- Hydroxymethyl Group : This group may enhance solubility and bioavailability.
- Cyclohexyl Ring : The presence of a cyclohexyl moiety can affect the compound's interaction with biological targets.
Research on related compounds suggests that modifications in the benzyl and carbamate portions can significantly alter biological activity. For instance, variations in substituents on the benzene ring have been linked to changes in potency against cancer cell lines .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will determine its efficacy and safety profile.
- Toxicity Studies : Preliminary studies on similar compounds indicate that while they exhibit potent biological activities, careful evaluation of their toxicity is necessary. For example, some Mannich bases showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
